molecular formula C19H13Cl2FN2O2 B2966770 1-(3,4-dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338782-63-1

1-(3,4-dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2966770
CAS RN: 338782-63-1
M. Wt: 391.22
InChI Key: HJBAFOKKWMWOBZ-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C20H13Cl2FN2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized from commercially available precursors through a sequence of reactions involving nitration, selective reduction, diazotisation, and chlorination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. This includes properties such as melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Molecular Characterization

The synthesis of related compounds often involves innovative methods to achieve potent and selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as selective Met kinase inhibitors. These compounds have demonstrated significant tumor stasis in Met-dependent models following oral administration, showcasing their potential in therapeutic applications (Schroeder et al., 2009).

Molecular Interactions and Stability

Research into the molecular interactions and stability of related compounds includes the study of their conformation, absorption, and fluorescence. For example, the conformational analysis and spectroscopic investigation of dihydronicotinamides reveal insights into the effective conjugation between dihydropyridine and carboxamide π-systems, which is crucial for understanding their functional properties (Fischer et al., 1988).

Applications in Material Science

The compound and its derivatives have also found applications in material science, particularly in the synthesis of polymers. For instance, research into the synthesis of new aromatic polyamides derived from fluorene-based monomers showcases the potential of these compounds in creating materials with desirable properties such as solubility, thermal stability, and mechanical strength (Hsiao et al., 1999).

Catalytic and Chemical Reactions

Additionally, certain derivatives have been studied for their catalytic activities and efficiencies in chemical reactions. For example, the use of betaine as an effective acid captor in the synthesis of carboxamides demonstrates the versatility of these compounds in facilitating chemical synthesis processes (Mukaiyama et al., 1976).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N-(4-fluorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN2O2/c20-16-7-1-12(9-17(16)21)10-24-11-13(2-8-18(24)25)19(26)23-15-5-3-14(22)4-6-15/h1-9,11H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBAFOKKWMWOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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